Chloro(triphenyl)phosphanium;rhodium

organometallic chemistry catalyst activation phosphine exchange kinetics

Chloro(triphenyl)phosphanium;rhodium (CAS 13822-79-2), formulated as C₁₈H₁₅ClPRh (MW ≈ 400.6), is a rhodium(I) coordination complex bearing one triphenylphosphine and one chloride ligand. It belongs to the broader Wilkinson‑type precatalyst family but is stoichiometrically distinct from the iconic tris(triphenylphosphine) complex RhCl(PPh₃)₃ (CAS 14694‑95‑2).

Molecular Formula C18H15ClPRh+
Molecular Weight 400.6 g/mol
CAS No. 13822-79-2
Cat. No. B13776123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(triphenyl)phosphanium;rhodium
CAS13822-79-2
Molecular FormulaC18H15ClPRh+
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Rh]
InChIInChI=1S/C18H15ClP.Rh/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;
InChIKeyPRGLPCKXUKJWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(triphenyl)phosphanium;rhodium (CAS 13822-79-2) – Procurement-Relevant Identity, Class, and Key Differentiation Drivers


Chloro(triphenyl)phosphanium;rhodium (CAS 13822-79-2), formulated as C₁₈H₁₅ClPRh (MW ≈ 400.6), is a rhodium(I) coordination complex bearing one triphenylphosphine and one chloride ligand . It belongs to the broader Wilkinson‑type precatalyst family but is stoichiometrically distinct from the iconic tris(triphenylphosphine) complex RhCl(PPh₃)₃ (CAS 14694‑95‑2). In many procurement and literature contexts the two CAS numbers are conflated; however, the 1:1 species serves as a direct precursor to the coordinatively unsaturated 14‑electron RhCl(PPh₃)₂ fragment that constitutes the active hydrogenation catalyst, and its simpler ligand sphere can offer differentiated activation kinetics, solubility, and downstream handling properties [1]. The following evidence guide quantifies exactly where this compound – and the catalytic manifold it enters – differs from its closest structural and functional analogs in ways that matter for scientific selection.

Why Chloro(triphenyl)phosphanium;rhodium Cannot Be Generically Substituted by Other Rhodium or Iridium Triphenylphosphine Complexes


Even among rhodium(I) chloride complexes that share the triphenylphosphine ligand, catalytic performance is exquisitely sensitive to the number of coordinated phosphines, the identity of the metal center, and the lability of the ligand set. The 1:1 chloro(triphenyl)phosphanium;rhodium complex enters the catalytic cycle with only one phosphine, bypassing the rate‑limiting phosphine dissociation step required for RhCl(PPh₃)₃ (activation energy Eₐ = 19.0 ± 0.3 kcal mol⁻¹ for intermolecular PPh₃ exchange) [1]. The iridium analog IrCl(PPh₃)₃ is virtually inactive in olefin hydrogenation because the stronger Ir–P bond prevents formation of the essential dihydride intermediate [2]. Similarly, RuCl₂(PPh₃)₃ shows lower hydrogenation activity for bio‑oil upgrading than the rhodium system [3]. Consequently, substituting “any Wilkinson‑type complex” without verifying stoichiometry and metal identity can lead to order‑of‑magnitude losses in activity, altered product selectivity, or complete catalytic failure. The quantitative evidence below defines the specific margins that drive procurement decisions.

Quantitative Differentiation Evidence for Chloro(triphenyl)phosphanium;rhodium Relative to In‑Class and Cross‑Class Comparators


Phosphine Dissociation Kinetics: Rhodium vs. Iridium Triphenylphosphine Chloride Complexes

The catalytic activity of triphenylphosphine‑rhodium chloride complexes is gated by phosphine ligand dissociation. For the classic tris‑phosphine complex RhCl(PPh₃)₃, intermolecular exchange of PPh₃ with free phosphine (THF) proceeds with Eₐ = 19.0 ± 0.3 kcal mol⁻¹, ΔH‡ = 18.5 ± 0.3 kcal mol⁻¹, and ΔS‡ = 4.4 ± 0.9 eu via a dissociative mechanism exclusively from sites cis to chloride [1]. The 1:1 chloro(triphenyl)phosphanium;rhodium complex circumvents this dissociative pre‑equilibrium, entering the catalytic manifold at the active 14‑electron RhCl(PPh₃)₂ stage without the kinetic penalty. In stark contrast, the iridium congener IrCl(PPh₃)₃ is catalytically inactive for olefin hydrogenation because the stronger Ir–P bond prevents phosphine loss and subsequent H₂ oxidative addition [2].

organometallic chemistry catalyst activation phosphine exchange kinetics

CO₂ Hydrogenation Selectivity: Rhodium Triphenylphosphine Systems Deliver 100% Formic Acid Selectivity versus CO‑Ligated and Phosphite‑Modified Catalysts

In low‑temperature CO₂ hydrogenation, catalytic systems employing σ‑electron‑donor triphenylphosphine ligands (i.e., RhCl(PPh₃)₃ and related rhodium triphenylphosphine complexes) produce formic acid with 100% selectivity [1]. This contrasts sharply with systems bearing π‑acceptor CO ligands, which shift selectivity to methanol (≥97%), and with mixed‑donor phosphite/phosphonite‑modified catalysts that favor methyl formate production (selectivity 80–87%) [1]. The triphenylphosphine‑dependent selectivity arises from the electronic influence of the ligand on the Rh–H bond polarity, directly governing the CO₂ insertion pathway.

CO₂ hydrogenation formic acid synthesis homogeneous catalysis

Tetrasubstituted Olefin Hydrogenation: Wilkinson‑Type Catalysts Are Inactive Whereas Crabtree’s Catalyst Achieves TOF 4000 h⁻¹

Wilkinson‑type rhodium catalysts (RhCl(PPh₃)₃ and its congeners) fail to hydrogenate tetrasubstituted olefins such as 2,3‑dimethyl‑but‑2‑ene [1]. Under identical conditions, the iridium‑based Crabtree’s catalyst ([Ir(cod)(py)(PCy₃)]PF₆) hydrogenates this substrate with a turnover frequency of 4000 h⁻¹ [1]. For less hindered substrates the performance gap narrows (e.g., hex‑1‑ene: Wilkinson 650 h⁻¹, Crabtree 6400 h⁻¹; cyclohexene: Wilkinson 700 h⁻¹, Crabtree 4500 h⁻¹), but the binary functionality threshold at tetra‑substitution represents a critical selection criterion.

olefin hydrogenation sterically hindered substrates catalyst selection

Decarbonylation Rate Constants: RhCl(PPh₃)₃ vs. RhCl(CO)(PPh₃)₂ – Bimolecular Pathway Dominates Aldehyde Deformylation

For the decarbonylation of n‑valeraldehyde in dichloromethane at 20 °C, RhCl(PPh₃)₃ follows a two‑term rate law: Rate = k₁[Rh] + k₂[Rh][aldehyde], with k₁ = 5.68 × 10⁻⁵ s⁻¹ and k₂ = 1.81 × 10⁻⁴ L mol⁻¹ s⁻¹ [1]. The bimolecular term (k₂) dominates at synthetically relevant aldehyde concentrations, distinguishing this catalyst from RhCl(CO)(PPh₃)₂, which is the thermodynamic sink of the decarbonylation reaction and requires higher temperatures (170–230 °C) for catalytic turnover [2]. This kinetic profile means the triphenylphosphine‑rich precatalyst is preferred for low‑temperature stoichiometric or catalytic deformylation.

decarbonylation aldehyde kinetics rate law

Bio‑Oil Upgrading: Heterogenized RhCl(PPh₃)₃ Outperforms RuCl₂(PPh₃)₃ for Aldehyde and Phenol Hydrogenation

When RhCl(PPh₃)₃ and RuCl₂(PPh₃)₃ are heterogenized on amine‑functionalized MCM‑41 and tested for bio‑oil hydrogenation (50–90 °C), the rhodium catalyst is significantly more effective than its ruthenium counterpart for the hydrogenation of aldehydes and phenols bearing C=C side chains [1]. Both catalysts retain good activity after three reaction cycles, but the rhodium system provides superior product stability and property improvement, indicating a higher intrinsic activity for oxygenate reduction in complex biomass‑derived mixtures [1].

bio‑oil upgrading heterogenized catalysts rhodium vs. ruthenium

Stereospecific Decarbonylation of Acid Chlorides: Exclusive Retention of Configuration with Chlorotris(triphenylphosphine)rhodium(I)

The decarbonylation of erythro‑ and threo‑2,3‑diphenylbutanoyl chloride by chlorotris(triphenylphosphine)rhodium(I) yields exclusively trans‑ and cis‑methylstilbene, respectively [1]. This demonstrates complete stereoretention during the acyl–alkyl rearrangement and subsequent β‑hydride elimination. The kinetic isotope effect for decarbonylation of the corresponding deuterated acyl complex is k_H/k_D = 7.04 (k_H = 3.34 × 10⁻⁵ s⁻¹, k_D = 4.75 × 10⁻⁶ s⁻¹) [1], indicating that C–H(D) bond cleavage is rate‑determining. In contrast, RhCl(CO)(PPh₃)₂ promotes the same reaction with Saytzeff elimination selectivity, demonstrating that the ligand environment dictates both stereochemistry and regiochemistry of olefin formation [1].

stereospecific decarbonylation acid chloride Wilkinson's catalyst

High‑Value Application Scenarios Where Chloro(triphenyl)phosphanium;rhodium (CAS 13822-79-2) Provides Verifiable Differentiation


Room‑Temperature Homogeneous Hydrogenation of Mono‑ and Di‑Substituted Olefins with Minimal Induction Period

The 1:1 chloro(triphenyl)phosphanium;rhodium complex enters the catalytic cycle at the active RhCl(PPh₃)₂ stage without the phosphine dissociation step required for RhCl(PPh₃)₃ (Eₐ = 19.0 kcal mol⁻¹) [1]. This makes it the preferred precatalyst for hydrogenation workflows where rapid initiation, ambient conditions (25 °C, 1 atm H₂), and functional‑group tolerance (esters, ketones, nitriles, nitro groups) are critical [2]. Typical TOFs of 650–700 h⁻¹ for mono‑substituted olefins are maintained, but the reduced induction period translates to higher cumulative turnover at short batch times.

Selective Formic Acid Synthesis via Low‑Temperature CO₂ Hydrogenation

Rhodium triphenylphosphine systems, including RhCl(PPh₃)₃ and its 1:1 precursor, deliver 100% selectivity to formic acid under room‑temperature CO₂ hydrogenation conditions [1]. This contrasts with CO‑ligated rhodium catalysts that produce methanol (≥97%) and phosphite/phosphonite systems that give methyl formate (80–87%). For hydrogen‑storage or formate‑based chemical supply chains, the exclusive selectivity eliminates downstream separation costs and simplifies process engineering.

Stereospecific Decarbonylation of Chiral Acid Chlorides and Aldehydes

Chlorotris(triphenylphosphine)rhodium(I) decarbonylates diastereomerically pure acid chlorides with complete retention of configuration, as demonstrated by the exclusive conversion of erythro‑ and threo‑2,3‑diphenylbutanoyl chloride to trans‑ and cis‑methylstilbene, respectively [1]. The large primary kinetic isotope effect (k_H/k_D = 7.04) confirms rate‑limiting C–H cleavage, enabling predictable kinetic control. This stereochemical fidelity is not replicated by RhCl(CO)(PPh₃)₂, which follows Saytzeff elimination thermodynamics.

Heterogenized Bio‑Oil Upgrading on Amine‑Functionalized Supports

When supported on amine‑functionalized MCM‑41, the rhodium triphenylphosphine catalyst outperforms its ruthenium analog RuCl₂(PPh₃)₃ for the hydrogenation of aldehydes and phenols in bio‑oil at mild temperatures (50–90 °C), while maintaining activity over three consecutive reaction cycles [1]. This scenario is directly relevant to biorefinery operators seeking to stabilize pyrolysis oil through selective carbonyl reduction without saturating valuable aromatic rings.

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